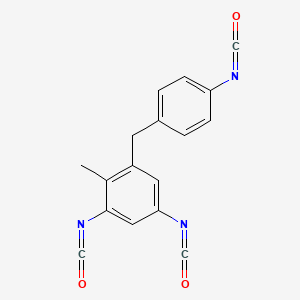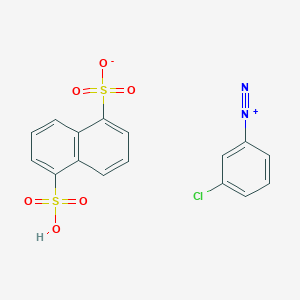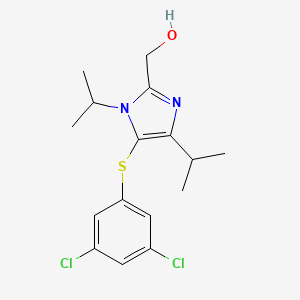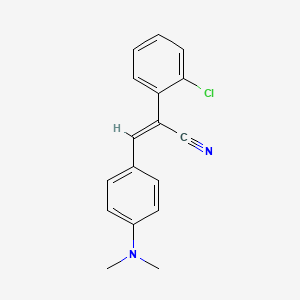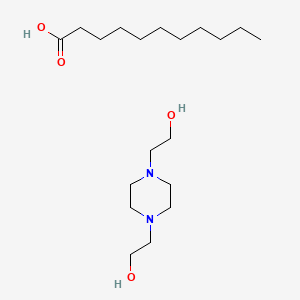
Benzene, 1,2,4-trichloro-5-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,2,4-trichloro-5-(phenylthio)- is an organic compound with a complex structure that includes a benzene ring substituted with three chlorine atoms and a phenylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2,4-trichloro-5-(phenylthio)- typically involves the chlorination of benzene derivatives followed by the introduction of the phenylthio group. The reaction conditions often require the presence of catalysts and specific temperature controls to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes, utilizing advanced reactors and continuous flow systems to achieve high yields and purity. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,2,4-trichloro-5-(phenylthio)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions may convert the phenylthio group to a thiol group.
Substitution: Halogen substitution reactions can occur, leading to the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzene derivatives. These products can be further utilized in different chemical processes and applications.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,2,4-trichloro-5-(phenylthio)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the manufacturing of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, 1,2,4-trichloro-5-(phenylthio)- involves its interaction with molecular targets such as enzymes and receptors. The phenylthio group can participate in various binding interactions, while the chlorine atoms may influence the compound’s reactivity and stability. The pathways involved in its action depend on the specific application and the biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,2,4-trichloro-: A simpler compound with only three chlorine substitutions.
Benzene, 1,2,4-trichloro-5-nitro-: Contains a nitro group instead of a phenylthio group.
Benzene, 1,2,3,4-tetrachloro-5-nitro-: A more heavily chlorinated derivative with a nitro group.
Uniqueness
Benzene, 1,2,4-trichloro-5-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
3773-46-4 |
|---|---|
Molekularformel |
C12H7Cl3S |
Molekulargewicht |
289.6 g/mol |
IUPAC-Name |
1,2,4-trichloro-5-phenylsulfanylbenzene |
InChI |
InChI=1S/C12H7Cl3S/c13-9-6-11(15)12(7-10(9)14)16-8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
NKZRJRHRZKDUPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC(=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


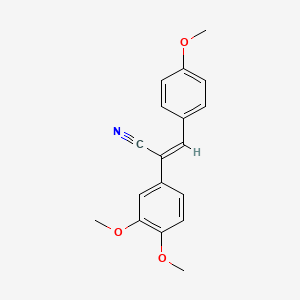
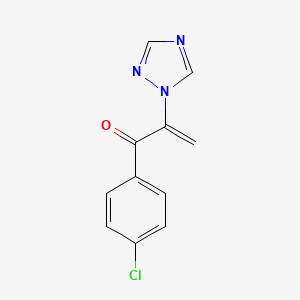

![2,2'-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol]](/img/structure/B12679103.png)

